An In-depth Technical Guide to 5-Chloropyrimidine-2-carbaldehyde (CAS 944900-20-3)
An In-depth Technical Guide to 5-Chloropyrimidine-2-carbaldehyde (CAS 944900-20-3)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-Chloropyrimidine-2-carbaldehyde, a key heterocyclic building block in medicinal chemistry and drug discovery. With full editorial control, this document is structured to deliver scientifically sound and field-proven insights into the synthesis, properties, reactivity, and applications of this important molecule.
Introduction and Significance
5-Chloropyrimidine-2-carbaldehyde is a bifunctional molecule featuring a reactive aldehyde group and a chlorine atom on the pyrimidine ring. This unique combination of functional groups makes it a versatile intermediate for the synthesis of a wide array of more complex heterocyclic compounds. The pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The strategic placement of the chloro and formyl groups on this scaffold allows for selective and diverse functionalization, making it a valuable tool for drug discovery programs targeting various therapeutic areas.
Physicochemical Properties and Safety Information
A thorough understanding of the physical and chemical properties of 5-Chloropyrimidine-2-carbaldehyde is essential for its safe handling, storage, and use in synthesis.
| Property | Value | Source |
| CAS Number | 944900-20-3 | [1] |
| Molecular Formula | C₅H₃ClN₂O | [1] |
| Molecular Weight | 142.54 g/mol | [1] |
| Appearance | White to light yellow powder/crystal | [2] |
| Melting Point | 113 °C | [3] |
| Boiling Point | 318.2 °C at 760 mmHg (Predicted) | [3] |
| Storage | Inert atmosphere, 2-8°C | [1] |
Safety and Handling:
5-Chloropyrimidine-2-carbaldehyde is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
GHS Hazard Statements:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
GHS Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray
-
P280: Wear protective gloves/ eye protection/ face protection
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Synthesis of 5-Chloropyrimidine-2-carbaldehyde
The synthesis of 5-Chloropyrimidine-2-carbaldehyde can be approached through several strategic routes. Below are two plausible and scientifically grounded methodologies.
Proposed Synthesis via Vilsmeier-Haack Formylation of a Precursor
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5][6][7] This approach is a highly probable industrial route for the synthesis of the title compound.
Reaction Scheme:
Caption: Vilsmeier-Haack formylation of 2-chloropyrimidine.
Experimental Protocol (Proposed):
-
Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool phosphorus oxychloride (POCl₃, 1.5 eq.) to 0°C.
-
Vilsmeier Reagent Formation: Slowly add N,N-dimethylformamide (DMF, 1.5 eq.) to the cooled POCl₃ with vigorous stirring. Allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.
-
Formylation: Dissolve 2-chloropyrimidine (1.0 eq.) in a minimal amount of an inert solvent (e.g., dichloromethane). Add this solution dropwise to the prepared Vilsmeier reagent at 0°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to 50-60°C for several hours, monitoring the reaction progress by TLC or GC-MS.
-
Workup: Cool the reaction mixture to 0°C and carefully quench by pouring it onto crushed ice. Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
The use of an excess of the Vilsmeier reagent ensures complete conversion of the starting material.
-
The reaction is performed under anhydrous conditions until the quenching step to prevent premature hydrolysis of the Vilsmeier reagent and the intermediate iminium salt.
-
The gradual addition of reagents and careful temperature control are crucial for managing the exothermic nature of the reaction and preventing side reactions.
Synthesis via Lithiation and Formylation
Directed ortho-metalation (DoM) is another powerful strategy for the functionalization of heterocycles.[8][9][10][11][12] In this approach, a substituent directs the deprotonation of an adjacent position by an organolithium reagent, followed by quenching with an electrophile.
Reaction Scheme:
Caption: Synthesis via lithiation and formylation.
Experimental Protocol (Proposed):
-
Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve diisopropylamine (1.1 eq.) in anhydrous tetrahydrofuran (THF). Cool the solution to -78°C.
-
LDA Formation: Slowly add n-butyllithium (1.0 eq.) to the solution and stir for 30 minutes at -78°C to generate lithium diisopropylamide (LDA).
-
Lithiation: Dissolve 5-chloropyrimidine (1.0 eq.) in anhydrous THF and add it dropwise to the LDA solution at -78°C. Stir the mixture for 1-2 hours at this temperature.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.2 eq.) to the reaction mixture and stir for an additional hour at -78°C.
-
Quenching and Workup: Slowly warm the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by column chromatography.
Causality Behind Experimental Choices:
-
The use of a strong, non-nucleophilic base like LDA is essential to deprotonate the pyrimidine ring without undergoing nucleophilic addition.
-
The reaction is carried out at very low temperatures (-78°C) to prevent decomposition of the organolithium intermediate and unwanted side reactions.
-
Anhydrous conditions are critical to the success of this reaction, as organolithium reagents are highly reactive towards water.
Spectroscopic Characterization
While a complete set of publicly available, assigned spectra for 5-Chloropyrimidine-2-carbaldehyde is limited, data for the closely related isomer, 2-chloropyrimidine-5-carbaldehyde, provides valuable insights.[13] Commercial suppliers often provide spectra upon request.[1]
¹H NMR (300 MHz, CDCl₃) of 2-chloropyrimidine-5-carbaldehyde: [13]
-
δ 10.15 (s, 1H, -CHO)
-
δ 9.07 (s, 2H, pyrimidine protons)
Expected Spectroscopic Features of 5-Chloropyrimidine-2-carbaldehyde:
-
¹H NMR: The spectrum would be expected to show a singlet for the aldehyde proton (likely in the range of δ 9.5-10.5 ppm) and two doublets in the aromatic region for the pyrimidine protons, showing coupling to each other.
-
¹³C NMR: The spectrum would display signals for the carbonyl carbon (around 180-190 ppm) and the carbon atoms of the pyrimidine ring. The carbon attached to the chlorine atom would be expected to have a chemical shift in the range of 150-160 ppm.
-
IR Spectroscopy: A strong absorption band in the region of 1680-1700 cm⁻¹ corresponding to the C=O stretching of the aldehyde group would be a key feature.[2] C-Cl stretching vibrations would be observed in the fingerprint region.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.
Reactivity and Synthetic Applications
5-Chloropyrimidine-2-carbaldehyde is a versatile building block due to its two reactive sites.
Reactions of the Aldehyde Group
The aldehyde functionality can undergo a variety of classical transformations, including:
-
Oxidation: To the corresponding carboxylic acid.
-
Reduction: To the corresponding alcohol.
-
Reductive Amination: To form various substituted amines.
-
Wittig Reaction: To form alkenes.
-
Condensation Reactions: With active methylene compounds or amines to form a wide range of heterocyclic systems.
Reactions of the Chloro Group
The chlorine atom at the 5-position is susceptible to nucleophilic aromatic substitution (SₙAr) and various cross-coupling reactions.
Nucleophilic Aromatic Substitution (SₙAr):
The electron-deficient nature of the pyrimidine ring facilitates the displacement of the chlorine atom by a variety of nucleophiles, such as amines, alkoxides, and thiolates. This allows for the introduction of diverse substituents at the 5-position.
Caption: Nucleophilic aromatic substitution on 5-chloropyrimidine-2-carbaldehyde.
Cross-Coupling Reactions:
The C-Cl bond can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings, enabling the formation of C-C and C-heteroatom bonds. This is a powerful strategy for building molecular complexity.
Caption: Cross-coupling reactions of 5-chloropyrimidine-2-carbaldehyde.
Applications in Drug Discovery and Medicinal Chemistry
The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors, which are a major class of anticancer drugs. The ability to functionalize the 5-chloropyrimidine-2-carbaldehyde at two distinct positions makes it an attractive starting material for the synthesis of libraries of potential drug candidates.
Conclusion
5-Chloropyrimidine-2-carbaldehyde is a valuable and versatile building block for the synthesis of complex heterocyclic compounds with potential applications in drug discovery and materials science. Its bifunctional nature allows for a wide range of chemical transformations, making it an important tool for the creation of diverse molecular libraries. A thorough understanding of its synthesis, properties, and reactivity is crucial for its effective utilization in research and development.
References
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
MDPI. (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Growing Science. (2013, July 30). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Formylation. Retrieved from [Link]
-
Journal of the Serbian Chemical Society. (2022, November 18). Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Synthesis of 5-Substituted Pyrimidines. ortho-Directed Lithiation of Pyrimidine Derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Synthesis: Key Strategies for 2-Chloropyridine-5-carbaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). US6180814B1 - Nitriles and aldehydes derived from 3-isopropenyl-1,2-dimethyl-1-cyclopentanol and their use in perfumery.
-
National Institutes of Health. (n.d.). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Retrieved from [Link]
-
Heterocycles. (n.d.). REDUCTIVE LITHIATION OF HALOPYRIDINES USING LITHIUM NAPHTHALENIDE. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Lithiation in the Synthesis of 5-Pyrimidinyl Ketones. Retrieved from [Link]
-
MDPI. (n.d.). 4,5,6-Trichloropyrimidine-2-carboxamide. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloropyrimidine-5-carbaldehyde. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Retrieved from [Link]
- Google Patents. (n.d.). CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine.
-
Organic Syntheses. (n.d.). 2-Chloropyrimidine. Retrieved from [Link]
-
PubMed Central. (2022, October 19). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Retrieved from [Link]
-
PubMed. (n.d.). 13 C and 15 N NMR Spectra of High-Energy Polyazidocyanopyridines. Retrieved from [Link]
- Google Patents. (n.d.). CN104610136A - Synthetic method of 2-chloro-5-chloromethyl pyridine.
Sources
- 1. 944900-20-3|5-Chloropyrimidine-2-carbaldehyde|BLD Pharm [bldpharm.com]
- 2. 438450050 [thermofisher.com]
- 3. 2-Chloropyrimidine-5-carbaldehyde | 933702-55-7 [sigmaaldrich.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. Formylation - Common Conditions [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether - PMC [pmc.ncbi.nlm.nih.gov]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. researchgate.net [researchgate.net]
- 13. 2-Chloropyrimidine-5-carbaldehyde | 933702-55-7 [chemicalbook.com]





